Adamantane-1-carbothioamide

Descripción

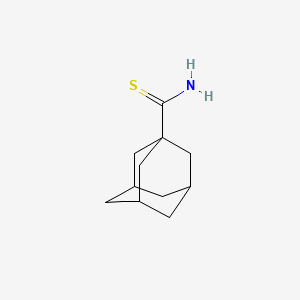

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

adamantane-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLDDZWBSCSPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393675 | |

| Record name | Adamantane-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50543-85-6 | |

| Record name | Adamantane-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ADAMANTANETHIOCARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Adamantane 1 Carbothioamide Derivatives

Synthetic Pathways to Adamantane-1-carbothioamide Core Structures

The construction of the fundamental this compound core can be achieved through several reliable synthetic routes, each starting from readily available adamantane (B196018) derivatives.

Synthesis from Adamantane-1-carbonyl Chloride and Thiosemicarbazide (B42300)

A direct and high-yielding method to synthesize the 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide core involves the reaction of adamantane-1-carbonyl chloride with thiosemicarbazide. mdpi.comnih.gov In a typical procedure, a solution of adamantane-1-carbonyl chloride in an appropriate solvent like tetrahydrofuran (B95107) (THF) is added to a suspension of thiosemicarbazide. mdpi.comnih.gov The reaction is often carried out at a low temperature (0 °C) initially and then allowed to proceed at room temperature. mdpi.comnih.gov Using a twofold excess of thiosemicarbazide can be advantageous as it also serves to capture the hydrogen chloride (HCl) byproduct. nih.gov This method is highly efficient, with reported yields reaching up to 90%. mdpi.comnih.gov The resulting product, 2-(adamantane-1-carbonyl)hydrazine-1-carbothioamide, serves as a key intermediate for further chemical transformations. mdpi.comnih.govmdpi.com

Preparation from Adamantane-1-isothiocyanate and Amine Nucleophiles

Another versatile pathway to N-substituted adamantane-1-carbothioamides proceeds through the reaction of adamantane-1-isothiocyanate with various amine nucleophiles. researchgate.netnih.govnih.gov This approach allows for the introduction of a wide range of substituents on the nitrogen atom of the carbothioamide group. The reaction is typically performed by treating adamantane-1-isothiocyanate with primary or secondary amines, including cyclic amines like piperidine (B6355638), piperazine (B1678402), and morpholine (B109124). researchgate.netnih.govnih.gov The reaction conditions are generally mild, often involving refluxing in a solvent such as ethanol (B145695). acs.org This method provides a straightforward route to a library of N-substituted this compound derivatives, which are valuable for structure-activity relationship studies. For instance, reacting adamantane-1-isothiocyanate with piperidine yields N-(adamantan-1-yl)piperidine-1-carbothioamide. acs.org

Formation from Adamantane-1-carbohydrazide (B96139) Precursors

Adamantane-1-carbohydrazide is a key precursor for synthesizing specific this compound derivatives, particularly those with a hydrazine (B178648) linkage. nih.govuzh.chmdpi.com This carbohydrazide (B1668358) can be prepared from adamantane-1-carboxylic acid by esterification with methanol (B129727), followed by reaction with hydrazine hydrate (B1144303). nih.govuzh.chmdpi.comnih.gov The adamantane-1-carbohydrazide is then reacted with an appropriate isothiocyanate, such as tert-butyl isothiocyanate or cyclohexyl isothiocyanate, to yield the desired 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamide. nih.govuzh.chmdpi.com The reaction is typically carried out by heating the reactants in ethanol. nih.govuzh.chmdpi.com This multi-step synthesis provides access to a different class of derivatives compared to the direct use of adamantane-1-isothiocyanate.

Functionalization and Derivatization Strategies for this compound Scaffolds

The this compound core is not merely a final product but a versatile scaffold amenable to further chemical modifications, leading to a diverse array of more complex molecules, including various heterocyclic systems.

Synthesis of Hydrazine-1-carbothioamide Derivatives

Hydrazine-1-carbothioamide (thiosemicarbazide) derivatives containing an adamantane moiety are of significant interest. These compounds can be synthesized by reacting adamantane-1-carbohydrazide with various isothiocyanates. nih.govuzh.chmdpi.com For example, the reaction of adamantane-1-carbohydrazide with t-butyl isothiocyanate or cyclohexyl isothiocyanate in refluxing ethanol yields 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide and 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, respectively. nih.govuzh.chmdpi.com

In a different approach, the reaction of N-(1-adamantyl)-4-ethoxycarbonylpiperidine-1-carbothioamide with an excess of hydrazine hydrate can yield the corresponding carbohydrazide, which can then be further reacted. nih.gov Interestingly, this reaction can also produce 4-(1-adamantyl)thiosemicarbazide as a side product, with its formation increasing with prolonged reaction times. nih.gov This thiosemicarbazide can then be used to synthesize other derivatives, such as thiosemicarbazones, by reacting it with various aldehydes and ketones. researchgate.net

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Adamantane-1-carbohydrazide | t-Butyl isothiocyanate | 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Ethanol, reflux | nih.govuzh.chmdpi.com |

| Adamantane-1-carbohydrazide | Cyclohexyl isothiocyanate | 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | Ethanol, reflux | nih.govuzh.chmdpi.com |

| N-(1-Adamantyl)-4-ethoxycarbonylpiperidine-1-carbothioamide | Hydrazine hydrate | 4-(1-Adamantyl)thiosemicarbazide | Ethanol, reflux | nih.gov |

Cyclocondensation Reactions for Heterocyclic Annulation

The 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide scaffold is an excellent precursor for the synthesis of various five-membered heterocyclic rings through cyclocondensation reactions. mdpi.comnih.govmdpi.com The reaction conditions determine the nature of the resulting heterocycle.

For example, treatment of 2-(adamantane-1-carbonyl)hydrazine-1-carbothioamide with a base, such as an aqueous solution of sodium hydroxide (B78521) under reflux, leads to the formation of 5-(Adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.comnih.govmdpi.com Conversely, acidic conditions promote the formation of a different heterocycle. When the same precursor is treated with concentrated sulfuric acid at room temperature, it undergoes cyclization to yield 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine. mdpi.comnih.gov These reactions demonstrate the utility of the this compound core as a building block for creating diverse heterocyclic systems fused with the adamantane cage.

| Starting Material | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide | NaOH (aq), reflux | 5-(Adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.comnih.govmdpi.com |

| 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide | H₂SO₄ (conc.), room temperature | 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine | mdpi.comnih.gov |

Synthesis of 1,2,4-Triazole (B32235) Systems

The synthesis of 1,2,4-triazole systems from this compound derivatives is a well-established transformation. A common method involves the reaction of an adamantane-1-carbohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. nih.govmdpi.commdpi.com This intermediate then undergoes cyclization under basic conditions, typically by heating in an aqueous sodium hydroxide solution, to yield the corresponding 4-substituted-5-(adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.govnih.govmdpi.commdpi.com

For instance, 2-(adamantane-1-carbonyl)hydrazine-1-carbothioamide can be cyclized by refluxing in a 1M sodium hydroxide solution to produce 5-(adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in good yield. nih.govmdpi.com This triazole can then be further functionalized.

Another approach involves the reaction of adamantane-1-carbohydrazide with phenyl isothiocyanate to produce 2-(adamantanyl-1-carbonyl)-N-phenylhydrazinecarbothioamide. nih.gov Subsequent basic hydrolysis with sodium hydroxide leads to the formation of 3-(adamantan-1-yl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione. nih.gov

The reaction of N-(1-adamantyl)-4-ethoxycarbonylpiperidine-1-carbothioamide with hydrazine hydrate yields a carbohydrazide, which upon reaction with methyl or phenyl isothiocyanate and subsequent heating in aqueous sodium hydroxide, produces the corresponding 1,2,4-triazole analogues. nih.govmdpi.com

A series of 1,2,4-triazole derivatives can also be synthesized by reacting carbothioamide derivatives with an excess of hydrazine hydrate. pensoft.net

Table 1: Synthesis of 1,2,4-Triazole Derivatives from this compound Precursors

| Starting Material | Reagents | Product | Reference(s) |

| 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide | 1M NaOH, reflux | 5-(Adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.govmdpi.com |

| Adamantane-1-carbohydrazide | 1. Phenyl isothiocyanate2. NaOH | 3-(Adamantan-1-yl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione | nih.gov |

| N-(1-Adamantyl)-4-ethoxycarbonylpiperidine-1-carbothioamide | 1. Hydrazine hydrate2. Methyl or Phenyl isothiocyanate3. aq. NaOH, heat | 1,2,4-Triazole analogues | nih.govmdpi.com |

| Carbothioamide derivatives | Excess hydrazine hydrate | 1,2,4-Triazole derivatives | pensoft.net |

Synthesis of 1,3,4-Thiadiazole (B1197879) Systems

This compound derivatives are also valuable precursors for the synthesis of 1,3,4-thiadiazole systems. A straightforward method for preparing 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine involves the treatment of 2-(adamantane-1-carbonyl)hydrazine-1-carbothioamide with concentrated sulfuric acid at room temperature. mdpi.com Neutralization with aqueous ammonia (B1221849) then precipitates the desired product. mdpi.com

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved through the acid-catalyzed cyclization of acyl hydrazides with thioamides. organic-chemistry.org This metal-free and operationally simple method demonstrates good functional group compatibility. organic-chemistry.org Additionally, the reaction of acyl hydrazines with nitroalkanes in the presence of elemental sulfur and sodium sulfide (B99878) provides a chemoselective route to multi-functionalized 1,3,4-thiadiazoles in excellent yields. nih.gov

The reaction of acylhydrazides with isothiocyanates can lead to 2-imino-1,3,4-oxadiazolines through an aerobic oxidation and a DMAP-mediated annulation sequence, which can be considered a related transformation. bohrium.com

Table 2: Synthesis of 1,3,4-Thiadiazole Derivatives

| Starting Material | Reagents | Product | Reference(s) |

| 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide | conc. H₂SO₄, then aq. NH₃ | 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine | mdpi.com |

| Acyl hydrazides | Thioamides, Acid catalyst | 2,5-Disubstituted-1,3,4-thiadiazoles | organic-chemistry.org |

| Acyl hydrazines | Primary nitroalkanes, S₈, Na₂S | Multi-functionalized 1,3,4-thiadiazoles | nih.gov |

Exploration of Other Heterocyclic Frameworks

Beyond 1,2,4-triazoles and 1,3,4-thiadiazoles, this compound derivatives can be utilized to construct other heterocyclic frameworks. For instance, the reaction of oxamic acid thiohydrazides with various reagents can lead to the formation of rhodanine (B49660) derivatives, pyrazolines, pyridazines, and thiadiazines. arabjchem.org

The synthesis of various N-(1-adamantyl)carbothioamides has been achieved by reacting 1-adamantyl isothiocyanate with different cyclic secondary amines such as piperazines, morpholine, pyrrolidine, and piperidines. mdpi.comnih.gov These carbothioamide derivatives can serve as building blocks for further heterocyclic synthesis.

S-Alkylation and Other S-Derivatization Reactions

The sulfur atom in the thioamide group of this compound and its triazole derivatives is nucleophilic and readily undergoes S-alkylation. The alkylation of 5-(adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various bromides in the presence of a base like sodium methoxide (B1231860) in methanol is a common strategy to introduce diverse substituents. mdpi.com This S-alkylation is a key step in the synthesis of adamantane derivatives of 1,2,4-triazole bearing monoterpenoid fragments. mdpi.com

The S-alkylation of 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione with iodoethane (B44018) or other substituted ethyl chlorides in ethanolic potassium hydroxide yields the corresponding 2-substituted-thio-1,3,4-oxadiazoles. acs.org

Furthermore, the thioamide group in 1,3,4-thiadiazoles can be oxidized with reagents like C(NO₂)₄ to form disulfides. arabjchem.org

Incorporation of Monoterpenoid Fragments

A significant area of research involves the conjugation of this compound derivatives with monoterpenoid moieties. nih.govresearchgate.netsciforum.netresearchgate.net These hybrid molecules often exhibit interesting biological activities. nih.govsciforum.net The monoterpenoid fragments are typically introduced by reacting a suitable adamantane-containing heterocyclic core, such as a 1,2,4-triazole or 1,3,4-thiadiazole, with a monoterpenoid-derived bromide. mdpi.com

For example, the alkylation of 5-(adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with monoterpenoid bromides like those derived from (+)- and (-)-campholenic acid or (+)-camphor leads to the formation of adamantane-monoterpenoid conjugates. nih.gov Similarly, geranyl bromide and other monoterpenoid bromides have been successfully used in these S-alkylation reactions. mdpi.com

The synthesis of these conjugates is driven by the aim to combine the properties of the adamantane cage, the heterocyclic linker, and the biologically active monoterpenoid. sciforum.net

Advanced Functionalization of the Adamantane Cage

While the primary focus is often on the transformations of the carbothioamide group, functionalization of the adamantane cage itself is a crucial aspect for creating diverse derivatives. nih.govresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net The rigid structure of adamantane allows for site-selective functionalization at its bridgehead and secondary positions. researchgate.net

Methods for functionalization include radical-based reactions that directly convert C-H bonds to C-C bonds, incorporating various functional groups like alkenes, alkynes, and arenes. nih.gov Lewis acid-catalyzed isomerizations can also provide access to functionalized adamantanes on a gram scale. researchgate.net

The synthesis of polyfunctional adamantane derivatives can be achieved through reactions in acidic media, such as a mixture of sulfuric and nitric acids. researchgate.net These methods allow for the introduction of multiple functional groups onto the adamantane scaffold, creating versatile building blocks for more complex molecules. nih.govresearchgate.net

Reaction Mechanisms and Selectivity Considerations in this compound Synthesis

The synthesis of heterocyclic systems from this compound precursors involves several key mechanistic steps and selectivity considerations. The formation of 1,2,4-triazoles from thiosemicarbazide intermediates proceeds through a base-catalyzed intramolecular cyclization, followed by dehydration. mdpi.com The regioselectivity of this cyclization is generally high, leading to the desired 1,2,4-triazole-3-thione.

In the synthesis of 1,3,4-thiadiazoles from 2-(adamantane-1-carbonyl)hydrazine-1-carbothioamide, the strong acid (H₂SO₄) protonates the carbonyl oxygen, facilitating intramolecular attack by the sulfur atom, followed by dehydration to form the thiadiazole ring. mdpi.com

The S-alkylation of the triazole-thione is a classic SN2 reaction, where the thiolate anion acts as the nucleophile. The choice of base and solvent can influence the reaction rate and yield.

When incorporating monoterpenoid fragments, the reaction of a thiosemicarbazide with certain bromides, such as geranyl bromide, can lead to the formation of isomeric products. For example, the reaction with geranyl bromide can yield its (Z)-isomer as a minor product. mdpi.com

The functionalization of the adamantane cage often involves carbocationic or radical intermediates. nih.gov The stability of the bridgehead adamantyl carbocation or radical influences the regioselectivity of these reactions, favoring substitution at the tertiary carbon atoms. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of Adamantane 1 Carbothioamide Systems

X-ray Crystallography and Solid-State Molecular Structure Determination

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. For adamantane-1-carbothioamide and its derivatives, this technique has been instrumental in determining crystal packing, molecular conformation, and precise geometric parameters.

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. Studies on this compound derivatives have revealed that they crystallize in various systems, influenced by the nature of substituents. For instance, two closely related 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides were found to crystallize in the triclinic system. nih.gov In contrast, N-(adamantan-1-yl)-piperidine-1-carbothioamide adopts a monoclinic system, belonging to the P2_1/n space group. researchgate.netscispace.com Adamantane-1-thioamide itself also crystallizes in the monoclinic system. nih.gov

Crystal System and Space Group Data for Selected this compound Derivatives

| Compound | Crystal System | Space Group | Cell Parameters |

|---|---|---|---|

| 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Triclinic | Not Specified | Not Specified |

| 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | Triclinic | Not Specified | Not Specified |

| N-(adamantan-1-yl)-piperidine-1-carbothioamide | Monoclinic | P2_1/n (no. 14) | a = 6.4855(4) Å, b = 20.1110(12) Å, c = 11.2575(7) Å, β = 92.014(2)° |

| Adamantane-1-thioamide | Monoclinic | Not Specified | a = 24.255(2) Å, b = 7.9879(5) Å, c = 11.2928(9) Å, β = 100.859(7)° |

The flexibility of the carbothioamide linker allows for different molecular conformations, primarily categorized as "folded" or "extended." The specific conformation adopted in the solid state is often dictated by the steric and electronic properties of the substituents on the thioamide nitrogen.

Further conformational descriptions use terms like syn-clinal for folded structures and anti-periplanar for extended ones. For example, a related adamantane (B196018) carbothioimidate was found to have a bent, syn-clinal conformation with a C8–S1–C7–C4 torsion angle of 74.28°. acs.org Another derivative exhibited an anti-periplanar conformation, characterized by a torsion angle of -175.14°. acs.org

Single-crystal X-ray diffraction allows for the precise measurement of bond lengths and angles, providing a detailed picture of the molecular geometry. In adamantane-derived amides, the rigidity and bulk of the adamantane cage can lead to notable structural features. For instance, in one adamantane-azaadamantane amide, the N−C(=O) bond length was found to be 1.3642(16) Å, which is longer than typical tertiary amide bonds. nih.gov The adjacent C(=O)−C bond was also elongated to 1.5478(17) Å. nih.gov

Torsion angles are critical for defining the three-dimensional shape and conformation of the molecule. As mentioned previously, these angles are used to quantitatively distinguish between folded and extended geometries. acs.org

Selected Bond and Torsion Angle Data for Adamantane Derivatives

| Parameter | Compound Type | Value |

|---|---|---|

| N−C(=O) Bond Length | Adamantane-Azaadamantane Amide | 1.3642(16) Å |

| C(=O)−C Bond Length | Adamantane-Azaadamantane Amide | 1.5478(17) Å |

| C8–S1–C7–C4 Torsion Angle | Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate (Compound 1) | 74.28° (syn-clinal) |

| C8–S1–C7–C4 Torsion Angle | Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate (Compound 2) | -175.14° (anti-periplanar) |

The acquisition of high-quality crystallographic data involves a standardized set of procedures. Suitable single crystals are mounted on a diffractometer, often cooled with liquid nitrogen to reduce thermal motion and improve data resolution. nih.gov

Data collection is typically performed using diffractometers such as a Rigaku OD XtaLAB Synergy or an Oxford Diffraction Gemini R Ultra, equipped with a microfocus sealed X-ray tube that provides monochromatic radiation (e.g., Cu Kα, λ = 1.54184 Å or Mo Kα, λ = 0.71073 Å). nih.govrsc.org

Once the diffraction data is collected, it is processed using software like CrysAlisPro for data reduction and cell refinement. rsc.org The crystal structure is then solved and refined using powerful software packages. The SHELX suite of programs (including SHELXS, SHELXL, and SHELXT) is widely used for structure solution by direct methods and for refinement by full-matrix least-squares techniques. researchgate.netrsc.org Programs such as WinGX can be used as an interface for the SHELX programs. rsc.org During refinement, non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are either located from the difference Fourier map or placed in calculated positions. scispace.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the chemical environment of magnetically active nuclei such as protons (¹H).

In the ¹H NMR spectrum of this compound derivatives, the signals corresponding to the adamantane cage protons typically appear as a set of broad multiplets or singlets in the upfield region, generally between 1.60 and 2.10 ppm. mdpi.comchemicalbook.com The exact chemical shifts and multiplicities depend on the specific substitution pattern and the solvent used.

For 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide, the adamantane protons appear as multiplets and singlets between 1.61 and 1.95 ppm. mdpi.com The spectrum also shows characteristic signals for the NH protons, which are typically observed further downfield and can be exchangeable with D₂O. In this specific derivative, three distinct NH signals were observed at 6.22, 8.93, and 9.42 ppm, along with a sharp singlet for the tert-butyl protons at 1.40 ppm. mdpi.com

¹H NMR Spectral Data for 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide

Solvent: DMSO-d₆, Frequency: 500.16 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.40 | Singlet (s) | 9H | -C(CH₃)₃ |

| 1.61–1.68 | Multiplet (m) | 6H | Adamantane-H |

| 1.80 | Singlet (s) | 6H | Adamantane-H |

| 1.95 | Singlet (s) | 3H | Adamantane-H |

| 6.22 | Singlet (s) | 1H | NH |

| 8.93 | Singlet (s) | 1H | NH |

| 9.42 | Singlet (s) | 1H | NH |

Carbon-13 (¹³C) NMR Spectral Assignments and Chemical Shift Analysis

The Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of this compound provides a detailed fingerprint of its carbon framework. The highly symmetric and rigid structure of the adamantane cage results in a characteristic set of signals. The chemical shifts of the adamantane carbons are influenced by their substitution pattern and hybridization. In this compound, the cage consists of four distinct types of carbon atoms: the quaternary carbon directly attached to the carbothioamide group (C1), the four methine carbons (CH) adjacent to the substitution site (C3, C5, C7), the four methylene (B1212753) carbons (CH₂) beta to the substituent (C4, C6, C10), and the two methylene carbons gamma to the substituent (C2, C8, C9).

The chemical shift of the carbon atom in the thioamide group (C=S) is particularly noteworthy, typically appearing significantly downfield in the spectrum, often in the range of 180-210 ppm, due to the deshielding effect of the sulfur atom and its double bond character. The specific chemical shifts of the adamantane cage carbons can be assigned based on their distance from the electron-withdrawing carbothioamide group and by comparison with data from structurally similar adamantane derivatives. mdpi.comwikipedia.org The quaternary carbon (C1) is expected to be deshielded compared to the unsubstituted adamantane, while the methine and methylene carbons will show smaller, distance-dependent shifts.

A representative table of expected ¹³C NMR chemical shifts for this compound, based on data from analogous compounds, is presented below. nih.gov

| Carbon Atom Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=S (Carbothioamide) | ~181 |

| C1 (Quaternary Adamantane) | ~40-45 |

| C3, C5, C7 (Methine) | ~28-30 |

| C4, C6, C10 (Methylene) | ~36-38 |

| C2, C8, C9 (Methylene) | ~41-43 |

Application of Two-Dimensional (2D) NMR Techniques (e.g., DEPT, COSY, HSQC, HMBC)

Two-dimensional (2D) NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of this compound and for confirming its molecular structure. nih.govnih.gov

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are crucial for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 spectrum would show positive signals for CH carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would allow for the clear identification of the different types of carbons within the adamantane cage.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would show correlations between the protons on adjacent carbons in the adamantane cage, helping to trace the connectivity of the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment correlates each carbon atom with its directly attached proton(s). nih.gov This technique is extremely powerful for assigning the signals of the protonated carbons in the adamantane cage. For example, the carbon signal at ~36-38 ppm would show a correlation to its attached methylene protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons, which are not observed in HSQC or DEPT spectra. In this compound, HMBC would reveal correlations from the protons of the adamantane cage to the quaternary carbon (C1) and, importantly, to the carbothioamide carbon (C=S). This would unequivocally establish the connection between the adamantane moiety and the carbothioamide functional group. nih.gov

Infrared (IR) and Vibrational Spectroscopy

Identification of Characteristic Vibrational Modes and Functional Group Signatures

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum is dominated by the vibrational modes of the adamantane cage and the carbothioamide group.

The adamantane framework gives rise to characteristic absorptions:

C-H Stretching: Strong bands in the region of 2850-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the CH and CH₂ groups of the adamantane cage. nist.govresearchgate.net

CH₂ Scissoring: A distinct absorption around 1450 cm⁻¹ is attributed to the scissoring (bending) vibration of the methylene groups. researchgate.net

C-C Stretching and Bending: The region below 1400 cm⁻¹ contains a complex series of absorptions corresponding to C-C stretching and various C-H bending (wagging, twisting, rocking) modes of the cage structure. researchgate.net

The carbothioamide functional group (-C(S)NH₂) has several characteristic vibrational modes:

N-H Stretching: Two bands are typically observed in the 3100-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (NH₂) group.

C=S Stretching: The thioamide C=S stretching vibration is a key signature. It is generally found in the region of 800-1400 cm⁻¹, often coupled with other vibrations, making its assignment complex. For this compound, this band is expected to be prominent.

C-N Stretching: The C-N stretching vibration of the thioamide group typically appears in the 1200-1350 cm⁻¹ range.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine usually gives rise to a medium to strong absorption around 1600-1650 cm⁻¹.

A summary of the expected characteristic IR absorption bands is provided in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching (asymmetric and symmetric) | 3100 - 3400 | Amine (-NH₂) |

| C-H Stretching | 2850 - 3000 | Adamantane (CH, CH₂) |

| N-H Bending | 1600 - 1650 | Amine (-NH₂) |

| CH₂ Scissoring | ~1450 | Adamantane (CH₂) |

| C-N Stretching | 1200 - 1350 | Thioamide |

| C=S Stretching | 800 - 1400 | Thioamide |

Correlation of Experimental and Theoretically Computed Vibrational Frequencies

To achieve a more precise assignment of the observed vibrational modes, a correlation between the experimental IR spectrum and theoretically computed vibrational frequencies is often performed. scielo.org.mx Computational methods, particularly Density Functional Theory (DFT), have proven to be highly effective in predicting the vibrational spectra of organic molecules, including adamantane derivatives. mdpi.comarxiv.org

The standard procedure involves optimizing the geometry of the this compound molecule at a chosen level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-311G(d,p)). Following the geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding IR intensities.

It is a common observation that the calculated harmonic frequencies are systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. To improve the agreement with experimental data, the computed frequencies are often scaled by an empirical scaling factor (typically around 0.96 for the B3LYP functional). scielo.org.mx

By comparing the scaled theoretical frequencies with the experimental IR spectrum, a detailed and reliable assignment of the vibrational modes can be made. This approach is particularly valuable for assigning complex vibrations in the fingerprint region of the spectrum where significant coupling between different modes can occur. Furthermore, visualization of the computed normal modes allows for a clear understanding of the atomic motions associated with each vibrational frequency.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation pattern. The nominal molecular weight of this compound (C₁₁H₁₇NS) is 195.33 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Upon electron ionization (EI), the this compound molecule will form a molecular ion (M⁺˙) at an m/z corresponding to its molecular weight. This molecular ion is often unstable and undergoes fragmentation, leading to a series of fragment ions that are characteristic of the molecule's structure.

The fragmentation of this compound is expected to proceed through several key pathways:

Adamantyl Cation Formation: A very common and dominant fragmentation pathway for 1-substituted adamantanes is the cleavage of the bond between the adamantane cage and the substituent, leading to the formation of the highly stable 1-adamantyl cation at m/z 135. wikipedia.orgcolorado.edu This is often the base peak in the spectrum.

Fragmentation of the Carbothioamide Moiety: The molecular ion can undergo fragmentation within the carbothioamide group. This could involve the loss of SH (m/z M-33) or NH₂ (m/z M-16) radicals.

Fragmentation of the Adamantane Cage: The adamantyl cation (m/z 135) can further fragment through a series of retro-Diels-Alder reactions and rearrangements, leading to characteristic smaller ions at m/z 93, 79, and 67. wikipedia.orgcolorado.edu

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer could potentially occur.

The expected major fragments in the mass spectrum of this compound are summarized in the table below.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 195 | [C₁₁H₁₇NS]⁺˙ | Molecular Ion (M⁺˙) |

| 135 | [C₁₀H₁₅]⁺ | Loss of •CSNH₂ from M⁺˙ |

| 93 | [C₇H₉]⁺ | Fragmentation of adamantyl cation |

| 79 | [C₆H₇]⁺ | Fragmentation of adamantyl cation |

| 67 | [C₅H₇]⁺ | Fragmentation of adamantyl cation |

Computational and Theoretical Chemistry Studies of Adamantane 1 Carbothioamide Analogues

Energy Frameworks for Understanding Crystal Packing Energetics

Energy framework analysis provides a visual and quantitative understanding of the energetic landscape of a crystal. This method calculates the interaction energies between a central molecule and its neighbors, representing the strength of these interactions as cylindrical tubes. The color and size of the tubes indicate the type (e.g., electrostatic, dispersion) and magnitude of the energy, offering a clear picture of the packing topology. acs.orgresearchgate.net

The total interaction energy within a crystal can be deconstructed into its fundamental components: electrostatic, polarization, dispersion, and repulsion. nih.gov For large, nonpolar groups like the adamantane (B196018) cage, dispersion forces are typically the principal contributors to the total energy. nih.govnih.gov However, the polar carbothioamide group and other functional substituents introduce significant electrostatic interactions, primarily through hydrogen bonding. nih.gov

| Compound Dimer Motif | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Repulsion Energy (kJ/mol) | Total Energy (kJ/mol) | Reference |

| Dimer M1 in Compound 1¹ | -28.9 (65%) | -24.3 | 9.0 | -44.2 | nih.gov |

| Dimer M1 in Compound 2² | -49.4 (74%) | -25.5 | 8.4 | -66.5 | nih.gov |

| Dimer D3 in Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate | Varies (~27%) | Varies (~73%) | Varies | Varies | nih.gov |

¹2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide ²2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide Note: Percentages indicate the contribution to the stabilization energy.

Within a crystal, molecules often form energetically favorable pairs, or dimers, which act as the primary building blocks of the supramolecular structure. The CLP-Pixel method is instrumental in identifying these significant molecular dimers and quantifying their stabilization energies. nih.govnih.gov

Noncovalent Interaction (NCI) Analysis for Weak Interactions

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak intermolecular and intramolecular interactions. nih.gov It is based on the electron density and its derivatives, generating 3D graphical plots where different types of interactions are represented by colored surfaces. Typically, strong attractive interactions like hydrogen bonds appear as blue surfaces, weak van der Waals interactions as green surfaces, and repulsive steric clashes as red surfaces. youtube.com

This method is particularly valuable for the bulky adamantane scaffold, where numerous weak C-H···H-C and van der Waals contacts contribute significantly to crystal stability. researchgate.net NCI plots can reveal subtle interactions that might be overlooked by other methods, providing a comprehensive picture of all the noncovalent forces at play. nih.gov For instance, an NCI plot for a primary dimerization motif can visually confirm the presence of the specific hydrogen bonds stabilizing it and also show the surrounding regions of van der Waals contact. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used alongside NCI to quantify the strength and nature of these weak interactions by analyzing the topological properties of the electron density at bond critical points. nih.govrsc.orgacs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. While X-ray crystallography provides a static picture of the solid state, MD simulations can reveal how adamantane-1-carbothioamide analogues behave in a more dynamic environment, such as in solution or interacting with a biological target. ksu.edu.sadntb.gov.ua

In the context of adamantane derivatives, MD simulations have been used to assess the conformational stability of ligand-protein complexes. ksu.edu.sa For example, a 100-nanosecond simulation can show whether a molecule remains stably bound in the active site of a target protein, with minimal conformational changes. ksu.edu.sadntb.gov.ua Key metrics from these simulations, such as the root-mean-square deviation (RMSD) and fluctuation (RMSF), can quantify the stability of the complex. dntb.gov.uaresearchgate.net Such simulations are crucial for drug design, suggesting how the structural rigidity of the adamantane cage and the flexibility of the carbothioamide linker contribute to binding affinity and stability. ksu.edu.sa

Assessment of Binding Free Energies

The binding free energy (ΔGbind) is a critical thermodynamic parameter that quantifies the strength of the interaction between a ligand and its target protein. A more negative value of ΔGbind indicates a more stable complex and, typically, a higher binding affinity. Various computational methods are employed to estimate binding free energies, with Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) being among the most widely used. These methods combine molecular mechanics energy calculations with continuum solvation models to provide a balance between accuracy and computational cost. nih.govnih.gov

A notable study in this area focused on two bioactive adamantane-linked hydrazine-1-carbothioamide derivatives: 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide (Compound 1) and 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide (Compound 2). nih.gov Molecular docking and subsequent MM-GBSA calculations were performed to predict their binding modes and estimate their binding free energies against the urease enzyme. nih.govmdpi.com

The results of these computational analyses provided valuable insights into the structure-activity relationships of these analogues. The calculated binding free energies, along with their corresponding docking scores, are summarized in the interactive data table below.

The data reveals that both this compound analogues exhibit significantly more favorable binding free energies compared to the reference compound, thiourea, indicating a much stronger interaction with the urease active site. nih.gov Notably, Compound 1, with the tert-butyl substituent, displayed a more negative ΔGbind than Compound 2, which features a cyclohexyl group. This suggests that the tert-butyl moiety may engage in more favorable interactions within the binding pocket, contributing to a more stable protein-ligand complex. Such findings are crucial for guiding the design of future analogues with potentially enhanced inhibitory activity.

Supramolecular Chemistry and Crystal Engineering with Adamantane 1 Carbothioamide Derivatives

Molecular Self-Assembly Patterns in Crystalline Solid States

Characterization of Hydrogen Bonding Networks (N–H···S, N–H···O, C–H···S, C–H···O)

Hydrogen bonds are the most influential interactions in directing the self-assembly of adamantane-1-carbothioamide derivatives. The N–H proton of the thioamide group readily forms strong hydrogen bonds with the sulfur atom of a neighboring molecule, leading to the formation of characteristic dimeric or catemeric motifs.

In the crystal structure of 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide, intermolecular N–H···S hydrogen bonds are observed, contributing to the formation of centrosymmetric dimers nih.gov. Similarly, N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide features N–H···S interactions that link molecules into zigzag chains nih.gov.

When an additional hydrogen bond acceptor, such as a carbonyl oxygen, is present in the molecule, competition and cooperation between different hydrogen bonds can lead to more complex networks. For instance, in 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, a strong intermolecular N–H···O hydrogen bond is the primary interaction, forming a robust dimeric motif nih.gov. This highlights how the presence of different functional groups can redirect the primary hydrogen bonding from the thioamide sulfur to another acceptor site.

Table 1: Examples of Hydrogen Bonding in this compound Derivatives

| Compound | Hydrogen Bond Type | Supramolecular Motif |

| 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide nih.gov | N–H···S, C–H···O | Centrosymmetric dimers |

| 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide nih.gov | N–H···O, C–H···S | Centrosymmetric dimers, chains |

| N-(Adamantan-1-yl)-4-methylpiperazine-1-carbothioamide nih.gov | N–H···S, C–H···S | Zigzag chains |

| N-(Adamantan-1-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide mdpi.com | C–H···S (intra) | Influences molecular conformation |

| N-(Adamantan-1-yl)piperidine-1-carbothioamide nih.gov | C–H···S (inter) | Links adjacent molecules |

Investigation of Other Non-Covalent Interactions (C–H···π, H–H bonding, C–H···N, C–H···Br, O(lp)···C(π))

Beyond conventional hydrogen bonds, a variety of other non-covalent interactions are instrumental in defining the crystal structures of this compound derivatives. The presence of aromatic rings in the substituents opens up the possibility of C–H···π interactions, where a C–H bond from an adamantyl or other alkyl group interacts with the electron-rich face of the aromatic system. These interactions are observed to contribute to the stabilization of molecular dimers in some derivatives nih.gov.

In derivatives containing other potential acceptor atoms, a wider range of weak hydrogen bonds can be observed. For instance, in arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates, which are structurally related to carbothioamides, interactions such as C–H···N and C–H···Br have been identified, demonstrating the versatility of the adamantane (B196018) C–H groups as donors acs.orgmdpi.com. Furthermore, interactions involving lone pairs of electrons, such as O(lp)···C(π), can also play a role in the stabilization of the crystal packing acs.orgmdpi.com.

Table 2: Summary of Other Non-Covalent Interactions in this compound and Related Derivatives

| Interaction Type | Description |

| C–H···π | A C-H bond (often from the adamantane cage) interacts with the face of an aromatic ring. nih.gov |

| H–H bonding | Short contacts between hydrogen atoms, contributing significantly to the dispersion energy. nih.gov |

| C–H···N | A C-H bond interacts with a nitrogen atom, observed in derivatives with accessible nitrogen acceptors. acs.orgmdpi.com |

| C–H···Br | A C-H bond interacts with a bromine substituent. acs.orgmdpi.com |

| O(lp)···C(π) | The lone pair of an oxygen atom interacts with the π-system of a carbon atom. acs.orgmdpi.com |

Influence of Chemical Substituents on Supramolecular Architectures

The substitution pattern on the this compound scaffold has a profound impact on the resulting supramolecular architecture. By systematically varying the substituents, it is possible to modulate the directionality and strength of the intermolecular interactions, thereby influencing molecular conformation and crystal packing.

The replacement of one type of substituent with another can also alter the landscape of non-covalent interactions. A study on related adamantane-isothiourea derivatives showed that changing a piperidine (B6355638) ring to a morpholine (B109124) ring, or a bromo substituent to a nitro group, significantly affects the types of intermolecular interactions that dominate the crystal packing acs.orgmdpi.com. For instance, one derivative might be stabilized by C–H···S, C–H···O, and O(lp)···C(π) interactions, while a seemingly minor change can lead to a structure dominated by C–H···N, C–H···Br, and C–H···C interactions acs.orgmdpi.com.

These findings underscore the principle that even subtle chemical modifications can be used to steer the self-assembly process towards different supramolecular outcomes. The steric hindrance and electronic properties of the substituents play a critical role in determining the accessibility of hydrogen bonding sites and the favorability of other non-covalent interactions, thus providing a tool for crystal engineering.

Rational Design Principles for Controlled Supramolecular Assemblies

The rational design of crystalline materials based on this compound derivatives relies on the predictable nature of non-covalent interactions, often referred to as supramolecular synthons. The thioamide group itself is a powerful synthon, predisposing molecules to form either dimeric or chain structures through N–H···S hydrogen bonds. The predictability of these interactions allows for a degree of control over the assembly process.

A key principle in the design of controlled supramolecular assemblies is the hierarchical nature of non-covalent interactions. Strong and highly directional interactions, such as N–H···S and N–H···O hydrogen bonds, typically form the primary structural motifs. Weaker interactions, including C–H···S, C–H···O, and C–H···π, then act to organize these primary motifs into the final three-dimensional architecture. By carefully selecting functional groups that can participate in these different levels of interaction, it is possible to guide the formation of desired crystal packing arrangements.

The adamantane cage serves as a robust and predictable building block. Its rigid, well-defined geometry and its propensity to form a multitude of weak C–H-involved interactions make it an excellent "sticky" node for building up larger structures. The concept of using adamantane as a lipophilic building block that promotes aggregation through van der Waals forces is a recognized strategy in crystal engineering.

Furthermore, the principle of conformational control, as demonstrated by the influence of different N-substituents, is a vital tool. By selecting substituents that favor a particular molecular conformation (e.g., folded vs. extended), one can influence the accessibility of interaction sites and thus direct the self-assembly towards a specific outcome. This allows for a more nuanced approach to crystal design beyond simply considering the strongest hydrogen bonds.

Potential Applications in Molecular and Supramolecular Materials Science

The ability to control the self-assembly of this compound derivatives into well-defined crystalline architectures opens up possibilities for their application in materials science. The inherent properties of the adamantane cage, such as its thermal stability and lipophilicity, combined with the structural diversity of the supramolecular assemblies, make these compounds attractive targets for the development of new molecular materials.

The robust, hydrogen-bonded networks found in the crystals of these derivatives suggest potential applications in areas where material integrity and thermal stability are important. The modular nature of the synthesis allows for the incorporation of functional groups that could impart specific optical, electronic, or chemical properties to the resulting crystalline material.

Exploration of Host-Guest Chemistry and Encapsulating Crystals

The adamantane moiety is a classic guest molecule in host-guest chemistry, known for its strong association with cyclodextrin (B1172386) hosts. This well-established interaction provides a powerful tool for the further assembly of this compound derivatives into higher-order structures. For example, this compound derivatives could be designed to act as guests for larger host molecules, leading to the formation of inclusion complexes or metal-organic frameworks with encapsulated guests.

Development of Advanced Functional Materials

The unique structural characteristics of this compound and its derivatives, particularly their rigid cage-like structure and propensity for directional intermolecular interactions, position them as promising building blocks in the field of supramolecular chemistry and crystal engineering for the creation of advanced functional materials. nih.gov The predictable self-assembly of these molecules allows for the rational design of materials with tailored properties and functions. nih.govarxiv.org

The development of functional materials from this compound derivatives is an area of growing interest, with research focused on harnessing their self-assembly properties to create materials for drug delivery, nanotechnology, and as porous frameworks. nih.govnih.gov The ability to form stable, ordered structures through non-covalent interactions is key to their potential in these applications. nih.gov

Research Findings on this compound Based Materials

Recent studies have highlighted the potential of adamantane derivatives in creating materials with interesting properties. For instance, the ability of adamantane to act as a "sticky node" in crystal engineering allows for the formation of specific aggregate structures driven by van der Waals forces and hydrogen bonding. nih.gov This has implications for the design of cocrystals and other multicomponent materials where precise control over the molecular arrangement is crucial. nih.gov

While much of the research on this compound derivatives has been directed towards their biological activities, the fundamental understanding of their solid-state behavior provides a strong basis for their exploration in materials science. mdpi.comnih.gov The predictable formation of dimers and larger assemblies through N-H···S and other hydrogen bonds is a key feature that can be exploited in the design of functional materials. mdpi.comacs.org

Table 1: Intermolecular Interactions in this compound Derivatives and Their Potential in Functional Material Design

| Interaction Type | Description | Potential Application in Functional Materials |

| N-H···S Hydrogen Bonds | Strong, directional interactions between the amine proton and the sulfur atom of the carbothioamide group, leading to the formation of robust dimers and chains. nih.govmdpi.com | Creation of stable, one-dimensional supramolecular polymers and ordered crystalline materials. rsc.org |

| van der Waals Forces | Lipophilic interactions involving the adamantane cage, contributing to close packing and the formation of specific aggregated structures. nih.gov | Design of dense, stable materials and control of polymorphism in the solid state. nih.gov |

| Host-Guest Interactions | The adamantane moiety can act as a guest in host molecules like cyclodextrins, forming stable inclusion complexes. nih.gov | Development of drug delivery systems, molecular sensors, and stimuli-responsive materials. nih.gov |

| Coordination with Metal Ions | The carbothioamide group has the potential to coordinate with metal ions, enabling the formation of metal-organic frameworks (MOFs). researchgate.netrsc.org | Creation of porous materials for gas storage, separation, and catalysis. researchgate.netrsc.orgnih.govrsc.org |

The exploration of adamantane derivatives in the context of advanced functional materials is an expanding field. For example, functionalized adamantanes are being investigated for their potential in creating materials with low dielectric constants, which are important in the manufacturing of nanodevices. arxiv.orgresearchgate.net Furthermore, the incorporation of adamantane units into polymers can lead to materials with enhanced thermal and mechanical properties. While direct applications of this compound in these specific areas are still emerging, the foundational principles of its supramolecular chemistry suggest significant potential.

The ability to functionalize the adamantane cage allows for the tuning of its electronic and optical properties. researchgate.net This opens up possibilities for the development of adamantane-based materials for applications in nonlinear optics and as components in electronic sensors. researchgate.netnih.govrsc.org The rigid and well-defined structure of the adamantane unit is advantageous in these applications as it can lead to materials with predictable and reproducible properties.

Chemical Reactivity and Detailed Reaction Mechanisms of Adamantane 1 Carbothioamide

Nucleophilic Reactivity Profiles of the Thiocarbonyl Moiety

The thiocarbonyl group (C=S) is the central feature of adamantane-1-carbothioamide's reactivity. Compared to its carbonyl (C=O) analog, the C=S double bond is longer, weaker, and more polarizable. caltech.edu This heightened polarizability means the sulfur atom acts as a soft nucleophile, while the carbon atom is an electrophilic center.

The nucleophilicity of the sulfur atom is prominently demonstrated in S-alkylation reactions. For instance, N-(adamantan-1-yl)carbothioamide derivatives react with electrophiles like benzyl (B1604629) bromides in the presence of a base to yield S-alkylated products known as (Z)-N′-(adamantan-1-yl)-carbothioimidates. semanticscholar.org This reaction proceeds via the nucleophilic attack of the sulfur atom on the electrophilic carbon of the benzyl bromide, leading to the formation of a new carbon-sulfur bond.

Thioamides are generally more reactive with both nucleophiles and electrophiles than their amide counterparts. nih.gov The thiocarbonyl carbon is susceptible to attack by nucleophiles. However, the nucleophilic character of the sulfur atom is a key aspect of its reactivity, particularly in the initial steps of many cyclization reactions where it attacks an external electrophilic center. nih.govresearchgate.net

Electrophilic Reactivity at Nitrogen Centers within the Carbothioamide Framework

The nitrogen atom of the primary thioamide group in this compound is predominantly nucleophilic due to the presence of a lone pair of electrons. Its reactivity is often observed in reactions with electrophiles. The term "electrophilic reactivity at nitrogen" can be understood in the context of the N-H protons, which can be abstracted by a base. Deprotonation significantly enhances the nucleophilicity of the nitrogen anion. nih.gov

This enhanced nucleophilicity is crucial for various synthetic transformations. The nitrogen atom can attack electrophiles, leading to N-substituted derivatives. While direct N-alkylation is a possibility, the nitrogen's nucleophilicity is more commonly harnessed in cyclization reactions following an initial reaction at the sulfur atom.

In related structures, such as 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, the nitrogen atoms of the hydrazine (B178648) moiety exhibit clear nucleophilic character. nih.gov The amide N-H proton in such systems can be deprotonated, facilitating subsequent reactions. nih.gov This principle of N-H acidity and the nucleophilicity of the corresponding conjugate base is fundamental to the reactivity of the carbothioamide framework.

Mechanistic Investigations of Cyclization Reactions Leading to Heterocyclic Derivatives

This compound and its immediate derivatives are valuable precursors for the synthesis of a variety of adamantane-containing heterocyclic compounds, particularly those containing sulfur and nitrogen. nih.govnih.govnih.gov These reactions typically proceed through intramolecular cyclization mechanisms, often initiated by the nucleophilic sulfur or nitrogen atoms.

Synthesis of 1,3,4-Thiadiazoles: Derivatives of this compound, such as 2-(adamantane-1-carbonyl)hydrazine-1-carbothioamide, can be cyclized to form 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine. nih.gov This transformation is typically achieved under acidic conditions, for example, using concentrated sulfuric acid.

Mechanism: The reaction mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. The nucleophilic sulfur atom of the thiocarbonyl group then attacks this activated carbonyl carbon in an intramolecular fashion. A subsequent dehydration cascade, involving the elimination of a water molecule, leads to the formation of the stable, aromatic 1,3,4-thiadiazole (B1197879) ring. nih.gov

Synthesis of 1,2,4-Triazoles: The same precursor, 2-(adamantane-1-carbonyl)hydrazine-1-carbothioamide, can also be converted into 5-(adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.gov This cyclization is generally conducted under basic conditions, such as refluxing in aqueous sodium hydroxide (B78521).

Mechanism: Under basic conditions, the hydrazine nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the thiocarbonyl group. This intramolecular cyclization is followed by the elimination of a water molecule to yield the triazole-thione product. nih.gov In a similar strategy, related adamantane (B196018) carbohydrazides react with isothiocyanates and are then cyclized under basic conditions to yield 1,2,4-triazole (B32235) analogues. nih.gov

Synthesis of Thiazoles: A common route to thiazole (B1198619) derivatives from thioamides is the Hantzsch thiazole synthesis. nih.gov This involves the reaction of a thioamide with an α-haloketone.

Mechanism: The reaction is initiated by the nucleophilic attack of the thioamide's sulfur atom on the carbon bearing the halogen in the α-haloketone, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization where the thioamide's nitrogen atom attacks the ketone's carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the aromatic thiazole ring. nih.gov This method has been used to synthesize thiazole derivatives bearing an adamantyl group. nih.gov

| Starting Material Derivative | Reagents & Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide | Concentrated H₂SO₄, room temperature | 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine | nih.gov |

| 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide | 1M NaOH, reflux | 5-(Adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.gov |

| N-(1-Adamantyl)-carbohydrazide derivative | 1. Isothiocyanate; 2. aq. NaOH, heat | 1,2,4-Triazole analogues | nih.gov |

| This compound | α-Haloketone | 2-Amino-4-aryl-thiazole with adamantyl substituent | nih.gov |

Redox Chemistry and Associated Transformations

The redox chemistry of this compound involves transformations at both the adamantane core and the thioamide functional group.

Oxidation: The adamantane cage is susceptible to oxidation, particularly at the tertiary (bridgehead) C-H bonds, which are more reactive than the secondary C-H bonds. researchgate.net Oxidation of adamantane itself typically yields a mixture of 1-adamantanol (B105290) (from tertiary C-H oxidation) and 2-adamantanone (B1666556) (from secondary C-H oxidation followed by oxidation of the resulting alcohol). iitm.ac.inmdpi.com Various oxidizing systems, including those using N-hydroxyphthalimide (NHPI), have been employed, showing a high preference for oxidation at the tertiary position. researchgate.net The presence of the carbothioamide group, an electron-withdrawing substituent, can influence the reactivity of the adamantane core towards electrophilic attack. rsc.org

The thioamide group itself can undergo oxidation. Mild oxidation can convert the thiocarbonyl group into a carbonyl group, yielding the corresponding amide. More vigorous oxidation can lead to other sulfur-containing species or cleavage of the group.

| Starting Material | Oxidizing System | Major Products | Reference |

|---|---|---|---|

| Adamantane | Urea (B33335) hydroperoxide / VO(Salten) complex | 1-Adamantanol, 2-Adamantanone | iitm.ac.in |

| Adamantane | H₂O₂ / CuCl₂ and FeCl₃ (photochemical) | Adamantanols and Adamantanone | researchgate.net |

| Adamantane | O₂ / N-Hydroxyphthalimide (NHPI)/Co(acac)₂ | 1-Adamantanol, 1,3-Adamantanediol | researchgate.net |

Applications As a Molecular Scaffold in Chemical Biology and Drug Discovery Research

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of adamantane-1-carbothioamide have demonstrated significant potential as inhibitors of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. This enzymatic activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is implicated in the pathogenesis of peptic ulcers and other gastrointestinal disorders.

Recent studies have focused on synthesizing and evaluating adamantane-linked hydrazine-1-carbothioamide derivatives for their urease inhibitory potential. nih.gov Two such compounds, 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide and 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, have shown potent activity against Jack bean urease. nih.gov The bulky adamantane (B196018) cage, combined with the substituted carbothioamide moiety, is believed to play a crucial role in binding to the active site of the enzyme and disrupting its catalytic function. Molecular docking studies have further elucidated the potential binding modes of these compounds within the urease active site. nih.gov

| Compound | IC₅₀ (µM) against Jack bean urease |

|---|---|

| 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | 1.20 |

| 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | 2.44 |

| Thiourea (Standard) | 21.25 |

Tyrosinase is a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders. benthamscience.com The adamantane scaffold has been incorporated into various compounds to explore their potential as tyrosinase inhibitors.

A series of polyhydroxylated N-benzylbenzamide derivatives featuring an adamantyl moiety have been synthesized and evaluated for their depigmenting and tyrosinase inhibitory activities. nih.govbohrium.com The lipophilic nature of the adamantane group was found to enhance the depigmentation capabilities of these benzamide (B126) derivatives when compared to analogues lacking the adamantyl substitution. nih.gov Molecular modeling studies have been employed to understand the interactions between these adamantyl-containing ligands and the tyrosinase enzyme, providing insights into the mechanism of inhibition. nih.govbohrium.com While direct studies on this compound itself are limited in this area, the positive results from these derivatives highlight the potential of the adamantane scaffold in designing novel tyrosinase inhibitors.

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that plays a crucial role in removing stalled topoisomerase I (TOP1) cleavage complexes from DNA. Inhibition of TDP1 is a promising strategy to enhance the efficacy of TOP1-targeting anticancer drugs. The adamantane scaffold has been extensively used in the development of TDP1 inhibitors.

Several studies have reported the synthesis and evaluation of adamantane-monoterpenoid conjugates, including those with thioamide linkers, as potent TDP1 inhibitors. These compounds have demonstrated inhibitory activity in the low micromolar to nanomolar range. For instance, adamantane derivatives connected to monoterpenoid moieties via 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) linkers have shown significant TDP1 inhibition. The lipophilic adamantane group is thought to enhance the binding of these inhibitors to the enzyme's active site.

| Compound Type | Reported IC₅₀ Range (µM) against TDP1 |

|---|---|

| Adamantane-monoterpenoid conjugates with heterocyclic linkers | 0.35 - 7.50 |

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation. nih.gov Dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of many cancers, making it a key target for anticancer therapies. nih.gov The development of inhibitors that can target both wild-type and mutant forms of EGFR is an area of intense research.

The adamantane scaffold has been incorporated into various molecular designs to target EGFR kinase. For example, novel adamantanyl-based thiadiazolyl pyrazoles have been investigated for their potential to target EGFR in triple-negative breast cancer. mdpi.com While specific data on this compound is not extensively available, the broader class of adamantane derivatives has shown promise. For instance, certain bis-thiohydantoin derivatives have demonstrated EGFR inhibitory activity with IC50 values in the nanomolar range. helsinki.fi The bulky and hydrophobic nature of the adamantane group can be exploited to achieve potent and selective inhibition of both wild-type and drug-resistant mutant forms of EGFR. researchgate.netsemanticscholar.org

| Compound Class | Target | Reported IC₅₀ Range (nM) |

|---|---|---|

| Bis-thiohydantoin derivatives | EGFR | 90 - 178 |

| Furopyridine derivatives | Wild-type EGFR | 11.64 ± 1.30 |

| Furopyridine derivatives | L858R/T790M mutant EGFR | 10.51 ± 0.71 |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. unifi.it They are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including cancer. mdpi.com Several CA isozymes are validated drug targets.

Recent research has explored the potential of adamantane-containing compounds as inhibitors of various CA isozymes. A study on adamantane-linked aminothiazoles revealed inhibitory activity against carbonic anhydrase. researchgate.net Specifically, certain derivatives showed notable inhibition against human CA I and II (hCA I and hCA II) isoforms. researchgate.net The adamantane moiety, due to its lipophilicity, can effectively interact with the hydrophobic regions of the enzyme's active site, contributing to the inhibitory activity.

| Compound Type | Target Isozyme | Reported IC₅₀ (µM) |

|---|---|---|

| Adamantane-linked aminothiazole derivative 6j | Carbonic Anhydrase | 2.7 ± 0.004 |

| Adamantane-linked aminothiazole derivative 6f | Carbonic Anhydrase | 3.02 ± 0.31 |

| Adamantane-linked aminothiazole derivative 6k | Carbonic Anhydrase | 4.5 ± 0.041 |

| Acetazolamide (Standard) | Carbonic Anhydrase | 0.12 ± 0.03 |

Sphingosine (B13886) kinase 1 (SK1) is a lipid kinase that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation, survival, and inflammation. nih.gov SK1 is overexpressed in various cancers and is considered a promising therapeutic target. researchgate.net

The adamantane scaffold has been utilized in the design of SK1 inhibitors. Docking analysis of arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates has suggested that these compounds can bind to the active site of human sphingosine kinase 1. acs.org Although experimental inhibitory data for this compound itself is limited, the structural features of the adamantane group make it a suitable candidate for interacting with the lipid-binding pocket of SK1. The development of adamantane-based compounds as SK1 inhibitors is an active area of research, with the goal of creating potent and selective agents for cancer therapy. nih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, thereby amplifying local glucocorticoid action. nih.gov Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders such as insulin (B600854) resistance and obesity. nih.gov

Derivatives of adamantyl carboxamide have been identified as potent and selective inhibitors of human 11β-HSD1. nih.gov Starting from an initial lead compound, a pharmacophore template consisting of a thiophenyl ring linked to an adamantyl moiety via an amide linker was optimized. nih.gov This optimization led to the discovery of inhibitors with IC₅₀ values in the 100 nM range. nih.gov These compounds demonstrated high selectivity for 11β-HSD1, showing no activity against the related enzymes 11β-HSD2 and 17β-HSD1. nih.gov Further studies on adamantyl heterocyclic ketones also yielded potent 11β-HSD1 inhibitors with IC₅₀ values below 50 nM. nih.gov

| Compound Class | Key Structural Features | Reported Potency (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| Adamantyl Carboxamide Derivatives | Adamantyl group, amide linker, thiophenyl ring | ~100 nM range | High selectivity against 11β-HSD2 and 17β-HSD1 | nih.gov |

| Adamantyl Ethanone (B97240) Derivatives | Adamantyl ethanone linked to substituted benzyl (B1604629)/phenyl groups | ~50-60 nM | Good selectivity over 11β-HSD2 | nih.gov |

| Adamantyl Heterocyclic Ketones | Adamantyl ethanone linked to methyl 2-thiophenyl/furanyl moieties | < 50 nM | Not specified | nih.gov |

Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)

Cyclooxygenase (COX) is an enzyme that exists in two primary isoforms, COX-1 (constitutive) and COX-2 (inducible), both of which are targets for nonsteroidal anti-inflammatory drugs (NSAIDs). eurekaselect.com The development of selective COX-2 inhibitors is a key area of research aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Theoretical studies have been conducted to evaluate the interaction of adamantyl derivatives with both COX-1 and COX-2 enzymes. researchgate.net A docking model using 4cox and 5jw1 proteins as theoretical models for COX-1 and COX-2, respectively, showed that a synthesized adamantyl derivative had a higher affinity for both protein surfaces compared to the control drugs, indomethacin (B1671933) and celecoxib. researchgate.net These computational findings suggest that adamantane-based structures could serve as promising candidates for the development of new pain and inflammation treatments. researchgate.net

Mechanistic Elucidation of Biological Activities (e.g., Apoptosis Induction)

Adamantane-containing compounds have been investigated for their ability to induce apoptosis, a programmed cell death process crucial for tissue homeostasis and a key target in cancer therapy. nih.govrsc.org

A series of synthesized [4-(adamantane-1-carboxamido)-3-oxo-1-thia-4-azaspiro-decan-2-yl]acetic acid derivatives were evaluated for their in vitro cytotoxicity against various human cancer cell lines, including hepatocellular carcinoma (HepG2), prostate adenocarcinoma (PC-3), and lung carcinoma (A549). nih.gov Most of these compounds were found to be cytotoxic, particularly against A549 cells. nih.gov Further investigation into the mechanism of action revealed that select compounds could induce apoptosis. nih.gov Specifically, one derivative, [4-(adamantane-1-carboxamido)-3-oxo-1-thia-4-azaspiro[4.4]nonan-2-yl]acetic acid (4a), was shown to induce apoptosis remarkably. nih.gov Similarly, other studies have shown that adamantyl-substituted retinoid-derived molecules can inhibit cancer cell growth by initiating apoptosis. nih.govsemanticscholar.org

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. For this compound derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.

In the development of 11β-HSD1 inhibitors, SAR studies on adamantyl ethanone derivatives demonstrated that linking the core structure to methyl 2-thiophenyl or methyl 2-furanyl moieties through a sulfoxide (B87167) or sulfone group generally produces potent inhibitors. nih.gov Optimization of substituents on the aromatic ring, the carbon tether, and the adamantyl group itself led to the discovery of inhibitors with significantly improved potency. nih.gov

For compounds designed to induce apoptosis, computational studies have emphasized the importance of a hydrophobic moiety on the ligands for better binding to apoptosis-related proteins. nih.gov SAR evaluations of adamantyl carbothioamide derivatives have also identified new compounds with antitubercular activity, highlighting the versatility of this scaffold. acs.org

Molecular Docking and Receptor Binding Site Analysis

Molecular docking and other computational techniques are powerful tools for understanding how a ligand interacts with its receptor, predicting binding affinities, and guiding the design of more effective drugs.

Ligand-Protein Interaction Profiling at Atomic Level

Molecular docking studies have provided detailed, atomic-level insights into the interactions between adamantane derivatives and their target proteins. For instance, the binding of adamantane-carboxamido derivatives to the BIR3 domain of a human inhibitor of apoptosis protein was analyzed computationally, revealing specific ligand-protein interactions. nih.gov

In another study, the interaction between adamantane-linked hydrazine-1-carbothioamide derivatives and the urease enzyme was explored. mdpi.comnih.gov The analysis showed that amine groups in the ligand formed hydrogen bonds with the backbone of Valine 744 and the side chain of Lysine 716. mdpi.com The bulky, hydrophobic adamantane moiety was found to engage in hydrophobic interactions with the side chains of residues such as Lysine 716, Methionine 746, and Phenylalanine 838. nih.gov These detailed interaction profiles help to explain the observed biological activity and provide a basis for rational drug design.

Computational Prediction of Binding Affinities

Predicting the binding affinity of a ligand to its target is a central goal of computational drug discovery. columbia.edu For this compound and its analogs, various computational methods have been employed to estimate their binding strength to different biological targets.